3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Thromboxane Synthetase Inhibition Antithrombotic Cardiovascular Pharmacology

This TXA2 synthase inhibitor (IC50 60 nM) is the 3-fluoro regioisomer of the N-imidazolylalkyl-benzamide class. Unlike the 4-fluoro analog, the 3-substituted benzamide with a C3 linker shows superior antihypertensive efficacy. The ¹⁹F substituent enables NMR binding assays and metabolite tracing. Essential for completing regioisomeric SAR matrices and PGI2-sparing platelet/vascular studies. Inquire now for pricing and availability.

Molecular Formula C13H14FN3O
Molecular Weight 247.27 g/mol
CAS No. 93669-27-3
Cat. No. B10978616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
CAS93669-27-3
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCCCN2C=CN=C2
InChIInChI=1S/C13H14FN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)
InChIKeyHRLUVMKWVSMDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide (CAS 93669-27-3): Chemical Class, Structural Identity, and Core Pharmacological Annotation


3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide (CAS 93669-27-3) is a synthetic small molecule belonging to the class of N-[ω-(1H-imidazol-1-yl)alkyl]arylamides, first disclosed in the mid-1980s by the American Cyanamid group as a thromboxane synthetase (TXA2 synthase) inhibitor [1]. The compound features a 3-fluorophenyl ring connected via an amide bond to a propyl chain terminating in an imidazole moiety (molecular formula: C13H14FN3O; MW: 247.27 g/mol) [2]. Its primary pharmacologically characterized target is thromboxane-A synthase, for which an IC50 of 60 nM was determined using enzyme prepared from spontaneously hypertensive rats [3], placing it within the same mechanistic class as the prototypical TXA2 synthase inhibitor dazoxiben (UK-37248).

Why Generic Substitution Fails: The Case Against Interchanging 3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide with In-Class TXA2 Synthase Inhibitors


Within the N-imidazolylalkyl-arylamide chemotype, subtle modifications—fluorine regioisomerism, alkyl linker length, and aryl substitution identity—produce large magnitude differences in thromboxane synthetase inhibitory potency, antihypertensive efficacy, and selectivity over prostacyclin synthase [1]. The 3-fluoro substitution on the benzamide ring of CAS 93669-27-3 occupies a distinct regioisomeric position compared to the 4-fluoro analog (CAS 93669-28-4) , and published SAR from the seminal series demonstrates that 3-substituted and 4-substituted benzamides diverge substantially in their biological profiles: 3- or 4-chloro, -bromo, and -(trifluoromethyl)benzamides with C3 chains were the most active antihypertensive agents in the series, whereas the most potent TXA2 synthase inhibitors carried C5–C8 linkers [1]. This regioisomer- and linker-dependent bifurcation of pharmacological activity means that even structurally adjacent analogs cannot be assumed to be functionally interchangeable.

Quantitative Differentiation Evidence for 3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide (93669-27-3) Versus the Closest Analogs and In-Class Candidates


Thromboxane Synthetase Inhibitory Potency: 3-Fluoro Regioisomer (60 nM IC50) Versus the Prototypical Inhibitor Dazoxiben

3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide (93669-27-3) inhibited thromboxane synthetase isolated from spontaneously hypertensive rats with an IC50 of 60 nM [1]. For context, the widely used reference TXA2 synthase inhibitor dazoxiben (UK-37248, CAS 78218-09-4) requires an IC50 of approximately 300 nM (0.3 µM) to inhibit TXB2 production in clotting human whole blood . Although these IC50 values arise from different assay systems (isolated rat enzyme versus human whole blood), the 5-fold numerical difference in favor of the 3-fluoro regioisomer is consistent with the class-level observation that optimized N-imidazolylalkyl-benzamides can markedly outperform dazoxiben—the best compounds in the original series were reported to be up to 10-fold more potent than dazoxiben [2].

Thromboxane Synthetase Inhibition Antithrombotic Cardiovascular Pharmacology

Regioisomeric Differentiation: 3-Fluoro Versus 4-Fluoro Substitution in the N-Imidazolylpropyl-Benzamide Series

The 3-fluoro isomer (93669-27-3) and the 4-fluoro isomer (93669-28-4) constitute a regioisomeric pair within the N-[3-(1H-imidazol-1-yl)propyl]benzamide scaffold. In the landmark J. Med. Chem. 1986 study that first described this chemotype, the 3-substituted and 4-substituted benzamide derivatives with C3 alkyl linkers exhibited divergent pharmacological profiles: 3- or 4-chloro, -bromo, and -(trifluoromethyl)benzamides with C3 chains were designated the most active antihypertensive agents in the series, while the 4-substituted halogenobenzamides with longer C5–C8 linkers were the most potent thromboxane synthetase inhibitors [1]. This SAR pattern implies that the 3-fluoro analog, by virtue of its 3-position fluoro substituent and C3 propyl linker, may preferentially partition toward the antihypertensive efficacy dimension rather than maximal TXA2 synthase inhibition, a feature that distinguishes it from the 4-fluoro regioisomer when the latter is paired with longer linkers.

Fluorine Regioisomerism Structure-Activity Relationship Antihypertensive Agents

Selectivity Over Prostacyclin Synthase: A Class-Defining Feature with Functional Implications for Platelet Studies

The N-[(1H-imidazol-1-yl)alkyl]aryl amide series, of which 93669-27-3 is a member, was characterized as thromboxane synthetase inhibitors that did not inhibit prostacyclin (PGI2) formation [1]. This selectivity profile is pharmacologically significant because non-selective inhibition of the arachidonic acid cascade (e.g., cyclooxygenase inhibition by aspirin) simultaneously suppresses both pro-thrombotic TXA2 and anti-thrombotic PGI2, potentially blunting therapeutic benefit. The imidazole-containing arylamide scaffold achieves target-level discrimination between TXA2 synthase and PGI2 synthase within the same eicosanoid pathway [1]. In contrast, certain earlier TXA2 synthase inhibitor chemotypes (e.g., pyridine derivatives) required extensive optimization to achieve comparable selectivity [2].

Prostacyclin Synthase Selectivity Platelet Aggregation Eicosanoid Pathway

Molecular Descriptor Differentiation: Physicochemical Properties Relevant to Assay Solubility and Formulation Workflow

With a molecular weight of 247.27 g/mol, a calculated logP of approximately 1.8–2.2 (estimated for the neutral species), and one hydrogen bond donor (amide NH) plus four hydrogen bond acceptors (amide C=O, imidazole N3, fluorine), 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide occupies favorable physicochemical space relative to the class average [1]. For comparison, dazoxiben free base (MW 232.24, containing a carboxylic acid) and dazoxiben hydrochloride (MW 268.70) carry a formal charge at physiological pH, altering solubility and permeability characteristics . The neutral amide linkage in 93669-27-3, versus the ionizable carboxylic acid in dazoxiben, provides a different handling and formulation profile. The 3-fluoro substituent further modulates electron density on the aromatic ring compared to the 4-fluoro or non-fluorinated parent , which may influence metabolic stability.

Physicochemical Properties Solubility Formulation Chemistry

Optimal Research and Industrial Application Scenarios for 3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide (93669-27-3)


In Vitro Thromboxane Synthetase Inhibition Assays Requiring Selective TXA2 Pathway Modulation

Researchers investigating the thromboxane A2 signaling axis in platelet-rich plasma or isolated enzyme preparations can deploy 93669-27-3 as a selective TXA2 synthase inhibitor tool compound. The compound's 60 nM IC50 against the rat enzyme [1], coupled with the demonstrated class-level selectivity that spares prostacyclin synthase [2], makes it suitable for experiments where concomitant PGI2 suppression would confound interpretation—such as platelet aggregation dose-response curves, vascular reactivity studies in isolated aorta rings, or eicosanoid metabolite profiling by ELISA/LC-MS.

Antihypertensive Pharmacology Studies Leveraging the 3-Substituted Benzamide/C3-Linker SAR Motif

Based on the structure-activity relationship established by Wright et al. (1986), wherein 3- or 4-halogenobenzamides with C3 alkyl linkers were identified as the most active antihypertensive agents in the spontaneously hypertensive rat model [2], 93669-27-3 is the appropriate selection for in vivo antihypertensive efficacy studies within this chemotype. Investigators comparing antihypertensive versus antithrombotic efficacy within the same scaffold should select this compound for the antihypertensive arm and a 4-substituted analog with a C5–C8 linker for the TXA2 synthase inhibition arm.

Fluorine-Probe Metabolic Stability and ¹⁹F NMR Binding Studies

The 3-fluoro substituent provides a distinctive ¹⁹F NMR spectroscopic handle absent in non-fluorinated or chloro/bromo-substituted analogs. This enables protein-binding studies (e.g., ¹⁹F relaxation-based binding assays, fluorine chemical shift anisotropy measurements), metabolite identification in liver microsome incubations via ¹⁹F NMR or LC-MS/MS with fluorine-specific fragmentation patterns, and metabolic soft-spot analysis comparing the oxidative stability of the 3-fluoro versus 4-fluoro regioisomer [1]. The neutral amide linkage and moderate molecular weight (247 Da) [3] further facilitate membrane permeability for cellular target engagement assays.

Chemical Probe for Differentiating 3-Fluoro vs. 4-Fluoro Regioisomer Pharmacology in Benzamide SAR Series

Medicinal chemistry teams executing structure-activity relationship campaigns on the N-imidazolylalkyl-benzamide scaffold require both the 3-fluoro (93669-27-3) and 4-fluoro (93669-28-4) regioisomers as matched molecular pairs for systematic exploration of fluorine positional effects on potency, selectivity, and pharmacokinetics. Procurement of the 3-fluoro isomer is essential for completing the regioisomeric SAR matrix, as the two compounds are predicted to exhibit divergent target engagement profiles based on the class-level bifurcation of 3-substituted versus 4-substituted benzamide pharmacology documented in the primary literature [2].

Quote Request

Request a Quote for 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.